The Physicochemical and Catalytic Profile of Ethyl 2-Acetamidoprop-2-enoate: A Technical Whitepaper
The Physicochemical and Catalytic Profile of Ethyl 2-Acetamidoprop-2-enoate: A Technical Whitepaper
Executive Summary
Ethyl 2-acetamidoprop-2-enoate (CAS: 23115-42-6), universally referred to in literature as ethyl 2-acetamidoacrylate, is a highly functionalized dehydroamino acid ester. Characterized by an electron-deficient alkene conjugated with both an ester and an acetamido group, this molecule serves as a privileged benchmark substrate in 1[1]. Beyond its foundational role in evaluating chiral ligand efficacy, it functions as a critical electrophilic component in conjugate additions, a dienophile in cycloadditions, and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the ACE inhibitor 2[2]. Furthermore, emerging research highlights its utility as a Bach1 inhibitor and Nrf2 activator, modulating oxidative stress pathways[3].
Molecular Architecture & Physicochemical Profiling
The reactivity of ethyl 2-acetamidoacrylate is dictated by its α,β -unsaturated carbonyl system, which renders the β -carbon highly susceptible to nucleophilic attack. Simultaneously, the acetamido nitrogen and carbonyl oxygen provide versatile, hard-donor coordination sites for transition metals, which is the foundational basis for its use in homogeneous catalysis[4].
Table 1: Physicochemical Properties of Ethyl 2-Acetamidoacrylate
| Property | Value | Method / Source |
| IUPAC Name | Ethyl 2-acetamidoprop-2-enoate | Standard Nomenclature |
| CAS Registry Number | 23115-42-6 | 5[5] |
| Molecular Formula | C7H11NO3 | Elemental Analysis |
| Molecular Weight | 157.17 g/mol | Mass Spectrometry |
| Melting Point | 33–35 °C (Prisms) | Capillary Method[5] |
| Boiling Point | 100–103 °C at 5 Torr | Vacuum Distillation[6] |
| Solubility | Soluble in CHCl3, Acetone, EtOH, THF, DMF | Solvent Partitioning[6] |
| Appearance | Colorless prisms / White crystalline solid | Visual Inspection[6] |
Chemical Reactivity & Mechanistic Pathways
Bidentate Coordination in Asymmetric Hydrogenation
In the realm of chiral catalysis, ethyl 2-acetamidoacrylate is the gold standard for validating the enantioselectivity of novel rhodium and palladium complexes[1]. The causality behind its widespread use lies in its capacity for bidentate coordination. During hydrogenation, the substrate binds to the metal center not only through its olefinic π -bond but also via the lone pairs on the acetamido carbonyl oxygen[4]. This chelation locks the substrate into a rigid conformation, effectively minimizing rotational degrees of freedom. Consequently, the distinct steric environment created by the chiral ligands (e.g., spiro monophosphinites) can efficiently differentiate the re and si faces of the alkene, facilitating highly enantioselective hydride transfer to yield enantiopure ethyl N -acetylalaninate[1].
Caption: Rhodium-catalyzed asymmetric hydrogenation cycle for ethyl 2-acetamidoacrylate.
Pharmaceutical Applications: Nrf2/Bach1 Modulation
Beyond catalysis, ethyl 2-acetamidoacrylate exhibits potent biological activity. It functions as an electrophilic inhibitor of the3[3]. By modifying sensitive cysteine residues, it displaces Bach1 from the Antioxidant Response Element (ARE), which in turn stabilizes the Nuclear factor erythroid 2-related factor 2 (Nrf2). This stabilization triggers the transcription of cytoprotective genes (such as HO-1 and NQO1), offering therapeutic potential against oxidative stress-induced cellular damage[3].
Caption: Modulation of the Nrf2/Bach1 oxidative stress response pathway.
Experimental Methodologies
Protocol 1: Self-Validating Asymmetric Hydrogenation Workflow
To ensure trustworthiness and reproducibility, the following protocol details the use of ethyl 2-acetamidoacrylate in evaluating a novel Rhodium catalyst. The methodology is designed as a self-validating system: the baseline separation of enantiomers during the final Gas Chromatography (GC) analysis inherently verifies the chiral induction of the catalyst[4].
Step 1: Catalyst Preparation (Inert Atmosphere)
-
Inside an argon-filled glovebox, dissolve [Rh(nbd)2]BF4 (1.0 mol%) and the selected chiral ligand (1.1 mol%) in anhydrous, degassed CH2Cl2 (2.0 mL)[4].
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active [Rh(Ligand)(nbd)]+ complex. A distinct color shift typically indicates successful coordination.
Step 2: Substrate Loading
-
Add ethyl 2-acetamidoacrylate (1.0 mmol) to the catalyst solution[4].
-
Transfer the homogeneous mixture to a high-pressure stainless-steel autoclave equipped with a magnetic stir bar.
Step 3: Hydrogenation
-
Seal the autoclave and purge the system with ultra-high-purity H2 gas (three cycles of pressurization to 5 bar followed by venting).
-
Pressurize the autoclave to the desired reaction pressure (e.g., 10 bar) and stir the reaction at 25 °C for 12–24 hours until hydrogen uptake ceases[1].
Step 4: Analytical Validation (Conversion & Enantiomeric Excess)
-
Vent the H2 gas carefully and concentrate the reaction mixture under reduced pressure.
-
Pass the crude residue through a short silica gel plug (eluting with EtOAc) to remove the metal catalyst.
-
Analyze the filtrate via GC using a chiral stationary phase (e.g., Supelco β -dex 225 column, 30 m × 0.25 mm)[4].
-
Causality of Analysis: The chiral column differentiates the spatial arrangement of the resulting (S)
- and (R) -ethyl N -acetylalaninate. The ratio of the integrated peak areas directly yields the enantiomeric excess (ee), validating the stereodirecting power of the catalyst.
-
Protocol 2: Synthesis of Ramipril Intermediate
Ethyl 2-acetamidoacrylate acts as a highly efficient Michael acceptor in the synthesis of Ramipril intermediates[2].
-
Reaction: React ethyl 2-acetamidoacrylate (0.10 mol) with N -cyclopentenylmorpholine (0.20 mol) in an organic solvent at 60–140 °C, monitoring via TLC[2].
-
Workup: Quench the reaction with 50 mL of water, extract the aqueous layer with ethyl acetate ( 3×100 mL), and wash the combined organic layers with saturated NaCl solution.
-
Isolation: Dry over anhydrous MgSO4 , filter, and concentrate the filtrate to yield ethyl 2-acetamido-3-(2-oxocyclopentyl)propanoate as a pale yellow solid (Typical Yield: ~74.0%)[2].
References
-
Design and Synthesis of Chiral Spiro Monophosphinites with a 3-Oxo-1,1′-spirobiindane Scaffold and Their Application in Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Esters. Organic Letters - ACS Publications. 1
-
ethyl 2-acetamidoprop-2-enoate | 23115-42-6. Sigma-Aldrich. 5
-
Coordination complex system comprising a second bulding block without donor moiety. European Patent Office - EP 2559484 A1. 4
-
Bach1 Inhibitors in Combination with Nrf2 Activators and Pharmaceutical Compositions Thereof. US Patent - US20170231967A1. 3
-
A New Life for an Old Reagent: Fluoroalkyl Amino Reagents as Efficient Tools for the Synthesis of Diversely Fluorinated Pyrazoles. R Discovery. 6
-
Ramipril intermediate synthesis method. CN Patent - CN104817486A. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104817486A - Ramipril intermediate synthesis method - Google Patents [patents.google.com]
- 3. US20170231967A1 - Bach1 Inhibitors in Combination with Nrf2 Activators and Pharmaceutical Compositions Thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ethyl 2-acetamidoprop-2-enoate | 23115-42-6 [sigmaaldrich.com]
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